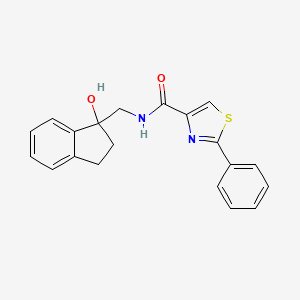
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-phenylthiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including condensation, amination, and cyclization processes. For instance, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was achieved by condensing 4-fluoro-2-isocyanato-1-methylbenzene with 4-morpholino-1H-indazol-3-amine, which itself was prepared from 2,6-difluorobenzonitrile through amination and cyclization steps . Similar synthetic strategies could be applicable to the compound of interest, with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized using various spectroscopic techniques, including IR, UV-Visible, 1H NMR, ESR, and mass spectral data. Additionally, crystal structures are determined to elucidate the precise molecular geometry, as seen in the case of several indazole carboxamide derivatives . These methods would be essential for confirming the structure of "N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-phenylthiazole-4-carboxamide".
Chemical Reactions Analysis
The reactivity of the synthesized compounds is influenced by their functional groups and molecular structure. For example, the presence of a phenolic hydroxyl group in 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide allows for keto-enol tautomerism, which is significant in the binding of the ligand to metal ions . The chemical behavior of the compound of interest would similarly depend on its functional groups, such as the hydroxyl group and the thiazole moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds, including their thermal stability and solubility, are assessed using techniques like thermal gravimetric analysis (TGA). The ligand's binding properties, such as bidentate ON sites binding, are also investigated . The antitumor and antimicrobial activities of these compounds are evaluated in vitro, providing insights into their potential therapeutic applications. The physical and chemical properties of "N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-phenylthiazole-4-carboxamide" would need to be analyzed similarly to understand its stability, reactivity, and biological relevance.
Applications De Recherche Scientifique
Synthesis and Characterization
A significant portion of the research on related compounds involves their synthesis and characterization, aiming to understand their chemical properties and potential as building blocks in various chemical syntheses. For instance, compounds with similar structures have been synthesized through complex chemical reactions, and their structures have been elucidated using a variety of analytical techniques. These studies often explore the potential of these compounds to act as ligands in metal complexes, which can exhibit interesting electronic, magnetic, and catalytic properties due to their coordination with metal ions (Karabasannavar et al., 2017).
Antimicrobial and Antifungal Activity
Research has also focused on evaluating the antimicrobial and antifungal properties of these compounds. The synthesis of metal complexes involving similar ligands has shown enhanced biological activity compared to the ligands alone. These activities are tested against a variety of bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (Karabasannavar et al., 2017).
Biological and Pharmacological Studies
Further applications extend to the pharmacological domain, where similar compounds are investigated for their potential in drug development. For example, the interaction with biological targets such as DNA or proteins is a crucial area of study, exploring mechanisms that could be exploited in cancer therapy or as antiviral agents. Studies might include DNA cleavage activities or the evaluation of cytotoxic effects against cancer cell lines, providing insights into their therapeutic potential (Karabasannavar et al., 2017).
Anticancer Evaluation
The anticancer potential of these compounds is another area of significant interest. Research often focuses on synthesizing new compounds and evaluating their effectiveness against various cancer cell lines. These studies aim to understand the compounds' mechanism of action, cytotoxicity levels, and selectivity towards cancer cells over normal cells. The development of metal complexes has shown promising results in terms of their anticancer activity, suggesting a pathway to novel cancer treatments (Rizk et al., 2021).
Propriétés
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c23-18(17-12-25-19(22-17)15-7-2-1-3-8-15)21-13-20(24)11-10-14-6-4-5-9-16(14)20/h1-9,12,24H,10-11,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVFWDWIOHDSPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)C3=CSC(=N3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-phenylthiazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3019717.png)
![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-phenylpropan-1-one](/img/structure/B3019718.png)
![Sodium 2-[6-(dimethylamino)pyridin-2-yl]acetate](/img/structure/B3019719.png)
![1H-isochromene-1,3,4-trione 4-[N-(2,4-dichlorophenyl)hydrazone]](/img/structure/B3019720.png)
![3-Amino-sym-triazolo [4,3-b]pyridazine](/img/structure/B3019722.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methyl-3-oxopiperazin-2-yl]acetic acid](/img/structure/B3019723.png)
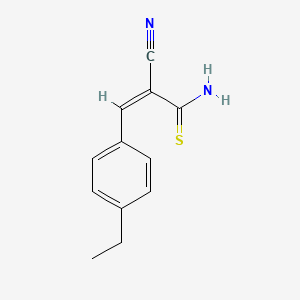
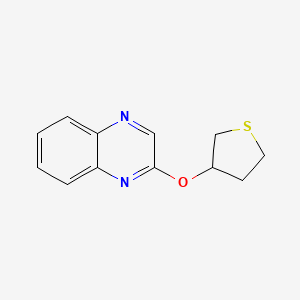
![2-Chloro-N-[(7-fluoro-2-oxo-1H-quinolin-3-yl)methyl]acetamide](/img/structure/B3019727.png)
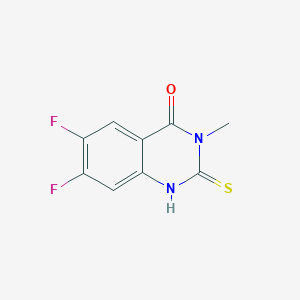
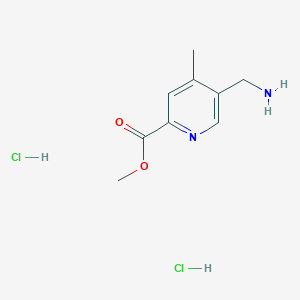
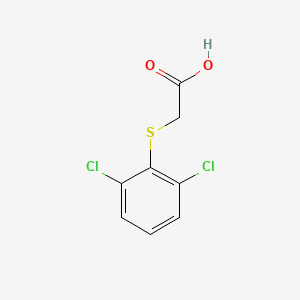
![1-Benzoyl-3-(3-chlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B3019736.png)
![Tert-butyl N-[(1R,2R,4S)-1-amino-2-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B3019737.png)